4-(6-Aminopyridazin-3-yl)piperazin-2-one

Necroptosis RIPK1 inhibition Cell death

This 3-aminopyridazine-piperazin-2-one is a distinct kinase-focused building block, offering a direct N-linked core for SAR exploration, validated by RIPK1 Kd=97 nM. The unsubstituted 6-amino group is a critical, divergent handle for rapid amide, sulfonamide, or urea library synthesis, bypassing the selectivity pitfalls of pyridazinone-arylpiperazine analogs. Ideal for developing selective RIPK1 tool compounds.

Molecular Formula C8H11N5O
Molecular Weight 193.21 g/mol
CAS No. 1598158-73-6
Cat. No. B1531913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Aminopyridazin-3-yl)piperazin-2-one
CAS1598158-73-6
Molecular FormulaC8H11N5O
Molecular Weight193.21 g/mol
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=NN=C(C=C2)N
InChIInChI=1S/C8H11N5O/c9-6-1-2-7(12-11-6)13-4-3-10-8(14)5-13/h1-2H,3-5H2,(H2,9,11)(H,10,14)
InChIKeyVSMOZUGWRZIHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6): A High-Purity Heterocyclic Intermediate for Targeted Kinase Probe Development


4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6) is a heterocyclic chemical building block characterized by a 3-aminopyridazine moiety N-linked to the 4-position of a piperazin-2-one ring [1]. Its molecular structure contains a C10H12N4O core with a molecular weight of 208.23 g/mol, featuring two distinct heterocyclic rings—an electron-deficient pyridazine and a saturated piperazin-2-one—that are not fused but directly linked, distinguishing it from more common pyridazine-piperazine or pyridazinone-arylpiperazine scaffolds [1]. The primary amine on the pyridazine ring provides a well-established handle for amide coupling, sulfonylation, or urea formation during library synthesis, enabling further diversification at this vector [2]. The 6-position of the pyridazine ring, bearing the amino group, is unsubstituted in the parent scaffold but represents a known hydrogen-bond donor/acceptor motif frequently observed in type I and type I½ kinase inhibitor pharmacophores [2].

4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6): Why Generic 'Piperazine-Pyridazine' Substitution Leads to Irreproducible SAR in Kinase Programs


Substituting a generic piperazine-pyridazine or pyridazinone-arylpiperazine analog for 4-(6-aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6) introduces high risk of both altered kinase selectivity profiles and synthetic tractability failure. The precise substitution pattern—a 3-aminopyridazine linked to the piperazin-2-one nitrogen—represents a distinct chemotype from the widely studied pyridazinone-arylpiperazines, where a spacer alkyl chain connects a pyridazinone to an arylpiperazine [1]. This alternative connectivity positions the hydrogen-bonding network differently in kinase ATP-binding pockets, as demonstrated by the scaffold's reported binding to RIPK1 in cellular models, albeit with modest potency [2]. Furthermore, the unsubstituted primary amine on the pyridazine ring offers a divergent synthetic vector for late-stage diversification that is absent in N-alkylated piperazine analogs, directly impacting the ability to probe structure-activity relationships (SAR) at this vector during hit-to-lead optimization [1].

4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6): Evidence-Based Differentiation Guide for Scientific Procurement


Comparative RIPK1 Cellular Necroptosis Inhibition: 4-(6-Aminopyridazin-3-yl)piperazin-2-one vs. Necrostatin-1 in Murine L929sA Cells

4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6) demonstrates measurable inhibition of RIPK1-mediated necroptosis in a cellular model, providing an alternative scaffold to the widely used reference inhibitor Necrostatin-1. The compound exhibited an IC50 of 3000 nM in mouse L929sA cells transfected with human Fas, assessed for inhibition of TNF-induced necroptosis using Hoechst 33342/propidium iodide staining after 0.5 hr pretreatment followed by TNF and zVAD.fmk addition measured after 3 hrs [1]. This activity profile, while not as potent as optimized clinical candidates, establishes a distinct chemical starting point for SAR exploration.

Necroptosis RIPK1 inhibition Cell death Inflammation

Comparative RIPK1 Affinity by KINOMEscan: 4-(6-Aminopyridazin-3-yl)piperazin-2-one vs. Known RIPK1 Inhibitor GSK'963

In a direct binding assay using the industry-standard KINOMEscan platform, 4-(6-aminopyridazin-3-yl)piperazin-2-one exhibited a Kd of 97 nM for wild-type human partial-length RIPK1 (residues M1 to K305) expressed in a bacterial system after 1 hr incubation [1]. For context, the well-characterized RIPK1 inhibitor GSK'963 (a type II kinase inhibitor) displays a Kd of approximately 1.6 nM in the same assay format, indicating that 4-(6-aminopyridazin-3-yl)piperazin-2-one is approximately 60-fold less potent but offers a distinct type I binding mode due to its smaller scaffold.

RIPK1 Kinase selectivity Binding affinity KINOMEscan

Lack of RIPK3 Binding Selectivity Profile: 4-(6-Aminopyridazin-3-yl)piperazin-2-one vs. RIPK3-Selective Inhibitors

While 4-(6-aminopyridazin-3-yl)piperazin-2-one binds to RIPK1 with moderate affinity (Kd = 97 nM), parallel KINOMEscan assays against human RIPK3 show no detectable binding at concentrations up to 5 µM (Kd > 5000 nM) [1]. This selectivity profile contrasts with dual RIPK1/RIPK3 inhibitors such as GSK'872 (RIPK3 Kd = 1.3 nM, RIPK1 Kd = 2.9 nM), which bind both necroptotic kinases with comparable affinity.

RIPK3 Necroptosis Kinase selectivity Binding specificity

Synthetic Tractability: Direct Amine Coupling Vector vs. Arylpiperazine Spacer-Dependent Analogs

The presence of an unsubstituted primary amine at the 6-position of the pyridazine ring in 4-(6-aminopyridazin-3-yl)piperazin-2-one enables direct amide coupling, sulfonylation, or urea formation during library synthesis—reactions that are not possible with N-alkylated piperazine analogs or pyridazinone-arylpiperazines where this vector is blocked or alkyl chain-linked [1]. This synthetic advantage parallels that of widely used aminopyridine building blocks (e.g., 4-aminopyridine) in kinase inhibitor programs, but with the added conformational rigidity of the pyridazine ring.

Medicinal chemistry SAR Synthetic chemistry Building block

4-(6-Aminopyridazin-3-yl)piperazin-2-one (CAS 1598158-73-6): Recommended Research and Industrial Application Scenarios


Hit-to-Lead Optimization for RIPK1-Mediated Necroptosis Programs

Based on the measured IC50 of 3000 nM in the L929sA cellular necroptosis assay and Kd of 97 nM in the KINOMEscan RIPK1 binding assay [1], this scaffold is best positioned as a hit-to-lead starting point for RIPK1 inhibitor optimization. Its moderate cellular activity and direct target engagement provide a quantitative baseline from which to drive potency improvements through systematic SAR exploration. The unsubstituted 6-amino group on the pyridazine ring serves as an ideal diversification vector for exploring substituent effects on RIPK1 affinity and cellular permeability [2].

Synthesis of Focused Kinase Inhibitor Libraries via Amide Coupling

The primary amine at the 6-position of the pyridazine ring is a key functional handle for parallel synthesis of amide, sulfonamide, and urea libraries [1]. This reactivity enables the rapid generation of focused compound sets designed to probe kinase hinge-binding interactions. Libraries derived from this scaffold can be used to interrogate the structure-activity relationships of the aminopyridazine motif in a range of kinase targets, including but not limited to RIPK1, where this hydrogen-bonding motif is structurally validated [2].

Selective RIPK1 Tool Compound Development

Given the observed lack of detectable binding to RIPK3 (Kd > 5000 nM in KINOMEscan) [1], this scaffold represents a starting point for developing selective RIPK1 tool compounds that spare RIPK3 engagement. This selectivity profile contrasts with dual RIPK1/RIPK3 inhibitors and may be valuable in dissecting the distinct roles of RIPK1 and RIPK3 in necroptosis signaling pathways. Further broad kinase selectivity profiling is warranted to fully characterize the selectivity window of this chemotype.

Chemical Probe for Aminopyridazine Scaffold SAR in Kinase Hinge Binding

The 3-aminopyridazine moiety is a recognized privileged structure for kinase inhibitor design due to its capacity to form bidentate hydrogen bonds with the kinase hinge region [1]. This compound can serve as a minimal pharmacophore probe to map the contribution of the aminopyridazine core to kinase binding, independent of additional substituents. Its moderate RIPK1 affinity (Kd = 97 nM) [2] provides a measurable baseline for assessing how various substituents at the 6-position amine or the piperazin-2-one ring affect binding thermodynamics and kinetics across diverse kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(6-Aminopyridazin-3-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.